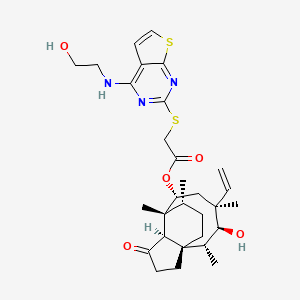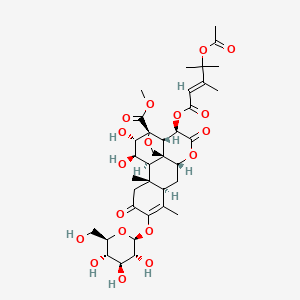
Azido-PEG1-Val-Cit-PABC-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG1-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG1-Val-Cit-PABC-PNP is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG), valine-citrulline (Val-Cit) dipeptide, and para-aminobenzyloxycarbonyl (PABC) groups. The azide group is introduced through azidation reactions, and the para-nitrophenyl (PNP) group is added as a leaving group to facilitate further reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, making it suitable for research and development in pharmaceutical industries .
化学反应分析
Types of Reactions
Azido-PEG1-Val-Cit-PABC-PNP undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with alkyne groups in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne or bicyclononyne without the need for a catalyst
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition: Requires copper sulfate and sodium ascorbate as catalysts, typically conducted in aqueous or organic solvents at room temperature.
Strain-promoted alkyne-azide cycloaddition: Conducted in aqueous or organic solvents at room temperature without the need for catalysts
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are used in the synthesis of antibody-drug conjugates and other bioconjugates .
科学研究应用
Azido-PEG1-Val-Cit-PABC-PNP has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of antibody-drug conjugates for targeted cancer therapy.
Medicine: Used in drug delivery systems to improve the efficacy and specificity of therapeutic agents.
Industry: Applied in the production of bioconjugates and other advanced materials for research and development
作用机制
Azido-PEG1-Val-Cit-PABC-PNP functions as a cleavable linker in antibody-drug conjugates. The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, an enzyme present in lysosomes. Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic payload inside the cell. This targeted release mechanism enhances the therapeutic efficacy and reduces off-target effects .
相似化合物的比较
Similar Compounds
Azido-PEG3-Val-Cit-PAB-PNP: Similar cleavable linker with a longer PEG spacer.
Azido-PEG8-Val-Cit-PAB-PNP: Another cleavable linker with an even longer PEG spacer, improving aqueous solubility
Uniqueness
Azido-PEG1-Val-Cit-PABC-PNP is unique due to its optimal PEG spacer length, which balances solubility and stability. The Val-Cit dipeptide motif ensures specific cleavage by cathepsin B, making it highly effective in targeted drug delivery systems .
属性
分子式 |
C30H39N9O10 |
|---|---|
分子量 |
685.7 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C30H39N9O10/c1-19(2)26(37-25(40)13-16-47-17-15-34-38-32)28(42)36-24(4-3-14-33-29(31)43)27(41)35-21-7-5-20(6-8-21)18-48-30(44)49-23-11-9-22(10-12-23)39(45)46/h5-12,19,24,26H,3-4,13-18H2,1-2H3,(H,35,41)(H,36,42)(H,37,40)(H3,31,33,43)/t24-,26?/m0/s1 |
InChI 键 |
QSMQFNYRKSXSMZ-QSAPEBAKSA-N |
手性 SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


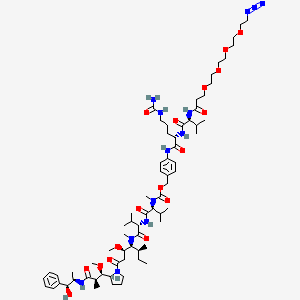
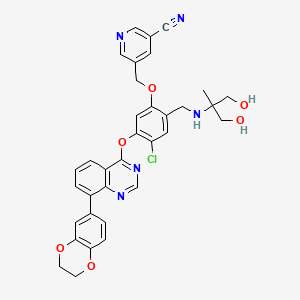
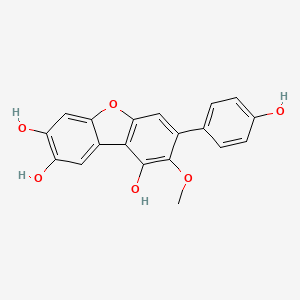
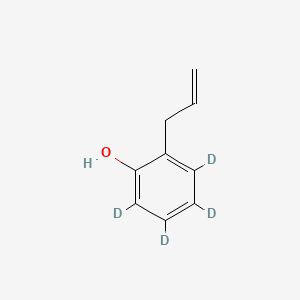
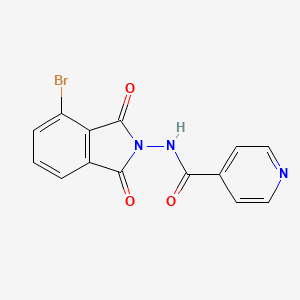
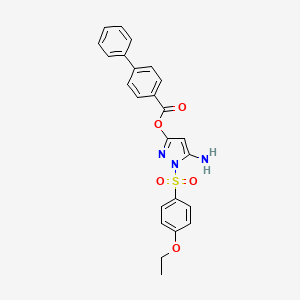
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
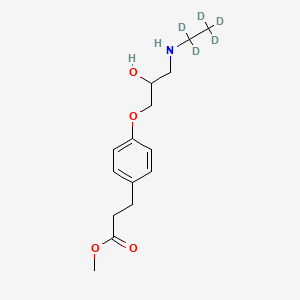
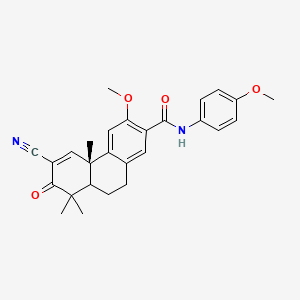
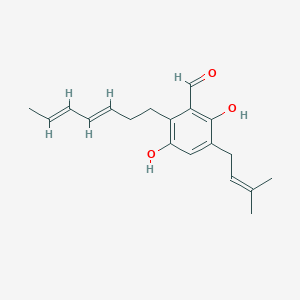
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
